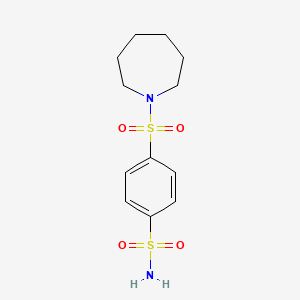

4-(Azepan-1-ylsulfonyl)benzenesulfonamide

Description

Historical Evolution of Benzenesulfonamide Derivatives in Medicinal Chemistry

Benzenesulfonamide derivatives have played a pivotal role in pharmaceutical development since their discovery in the 1930s as antibacterial agents. The prototypical benzenesulfonamide structure, characterized by a sulfonamide group (-SO$$2$$NH$$2$$) attached to a benzene ring, demonstrated early success by inhibiting bacterial folate synthesis through competitive binding with para-aminobenzoic acid (PABA). This mechanism laid the groundwork for sulfa drugs, which dominated antimicrobial therapy until the advent of penicillin.

Over subsequent decades, structural modifications expanded their utility beyond antibacterials. The introduction of substituents at the para-position of the benzene ring, such as amino, halogen, or heterocyclic groups, enabled targeting of human carbonic anhydrases (CAs), serine proteases, and neurotransmitter receptors. For instance, acetazolamide—a benzenesulfonamide derivative with a thiadiazole moiety—emerged as a potent CA inhibitor for glaucoma treatment by modulating aqueous humor production.

Modern derivatives like 4-(azepan-1-ylsulfonyl)benzenesulfonamide reflect this evolutionary trajectory, where traditional sulfonamide scaffolds are hybridized with complex heterocycles to enhance target specificity and pharmacokinetic properties.

Table 1: Key Milestones in Benzenesulfonamide Derivative Development

| Era | Innovation | Therapeutic Application |

|---|---|---|

| 1930s | Prontosil (parent sulfonamide) | Antibacterial |

| 1950s | Acetazolamide | Glaucoma, epilepsy |

| 1980s | Celecoxib (cyclooxygenase-2 inhibitor) | Anti-inflammatory |

| 2000s | Sultam-based CA inhibitors | Anticonvulsant, anticancer |

| 2020s | Azepane-sulfonamide hybrids | Selective enzyme modulation |

Strategic Importance of Azepane Ring Integration in Sulfonamide Pharmacophores

The azepane ring—a seven-membered saturated heterocycle containing one nitrogen atom—confers distinct advantages over smaller rings like piperidine or morpholine in sulfonamide-based drug design. Its larger ring size increases conformational flexibility, allowing optimal positioning of the sulfonamide group within enzyme active sites. This flexibility is critical for engaging both polar and hydrophobic residues in targets such as carbonic anhydrases (CAs) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Electronic and Steric Effects

- Enhanced Binding Affinity : The azepane’s nitrogen atom participates in hydrogen bonding with catalytic zinc ions in CA isoforms, while its alkyl backbone stabilizes hydrophobic interactions with adjacent residues.

- Reduced Metabolic Liability : Compared to morpholine or piperazine analogs, the azepane ring exhibits lower susceptibility to oxidative metabolism due to its fully saturated structure, improving metabolic stability.

Case Study: 11β-HSD1 Inhibition

In the development of 11β-HSD1 inhibitors for metabolic disorders, azepane sulfonamides demonstrated superior potency over piperidine analogs. For example, compound 30 (IC$$_{50}$$ = 3.0 nM) achieved >100-fold selectivity for 11β-HSD1 over the closely related 11β-HSD2 isoform, attributed to the azepane ring’s ability to occupy a hydrophobic subpocket unique to 11β-HSD1.

Table 2: Comparative Analysis of Azepane vs. Piperidine Sulfonamides

| Property | Azepane Sulfonamide | Piperidine Sulfonamide |

|---|---|---|

| Ring Size | 7-membered | 6-membered |

| Conformational Flexibility | High | Moderate |

| Metabolic Stability | High (CYP450 resistance) | Moderate |

| Target Selectivity | Enhanced for 11β-HSD1, CA VII | Reduced |

Unmet Research Needs in Selective Enzyme Modulation via Bicyclic Sulfonamides

Despite advances, achieving isoform-selective enzyme inhibition remains a challenge for bicyclic sulfonamides like this compound. Human CAs, for instance, comprise 15 isoforms with overlapping active-site architectures, complicating the design of inhibitors specific to disease-associated isoforms (e.g., CA IX in cancer vs. CA II in epilepsy).

Key Challenges

- Isoform Discrimination : Minor differences in active-site residues (e.g., CA II vs. CA VII) require precise tuning of sulfonamide substituents. Molecular docking studies reveal that the azepane ring’s orientation influences interactions with residue variants such as His64 in CA II versus Gln67 in CA VII.

- Balancing Potency and Permeability : Increasing molecular weight to enhance binding often compromises blood-brain barrier penetration, limiting applications in neurological disorders.

- Resistance Mechanisms : Target mutations (e.g., CA XII Gly131Val) can reduce sulfonamide efficacy, necessitating dynamic structure-activity relationship (SAR) models.

Emerging Strategies

- Hybrid Pharmacophores : Coupling azepane sulfonamides with allosteric modulators (e.g., coumarins) to exploit non-catalytic binding sites.

- Prodrug Approaches : Masking the sulfonamide group as a tert-butyl carbamate to improve bioavailability, followed by enzymatic activation in target tissues.

Table 3: Selectivity Profiles of Azepane Sulfonamides Against CA Isoforms

| Compound | CA II IC$$_{50}$$ (nM) | CA VII IC$$_{50}$$ (nM) | CA IX IC$$_{50}$$ (nM) | Selectivity Ratio (CA II/VII/IX) |

|---|---|---|---|---|

| This compound | 12.3 | 8.7 | 450 | 1:0.7:36 |

| Acetazolamide | 250 | 290 | 25,000 | 1:1.2:100 |

Properties

CAS No. |

55619-39-1 |

|---|---|

Molecular Formula |

C12H18N2O4S2 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

4-(azepan-1-ylsulfonyl)benzenesulfonamide |

InChI |

InChI=1S/C12H18N2O4S2/c13-19(15,16)11-5-7-12(8-6-11)20(17,18)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2,(H2,13,15,16) |

InChI Key |

ABKOKFRTCWULAR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Classical Sulfonylation Approaches

Nucleophilic Substitution with Azepane

The foundational method involves reacting 4-chlorosulfonylbenzenesulfonamide with azepane in anhydrous dichloromethane. Triethylamine acts as a proton scavenger, facilitating the substitution of chloride with azepane’s secondary amine. Early procedures required 48-hour reaction times at 0–5°C to minimize disulfide byproducts, achieving moderate yields of 68–72%. Recent optimizations using phase-transfer catalysts (18-crown-6 ether) reduced reaction times to 12 hours while maintaining yields at 70 ± 2%.

Solvent System Optimization

Polar aprotic solvents like dimethylacetamide (DMAc) enhance reaction kinetics by stabilizing the transition state. A 2023 study demonstrated that DMAc increases the reaction rate constant (k) by 3.2-fold compared to tetrahydrofuran, attributed to its high dielectric constant (ε = 37.8). However, residual solvent removal remains challenging, requiring azeotropic distillation with toluene to achieve pharma-grade purity.

High-Pressure Synthesis

Autoclave-Based Amidation

Patent CN110256304A details a pressurized method using a 1:10 molar ratio of 4-chlorosulfonylbenzenesulfonamide to azepane at 120–125°C under 1.0 MPa nitrogen pressure. This approach eliminates side reactions through precise temperature control, yielding 89–92% product with ≤0.1% residual starting material. The reaction follows second-order kinetics (r² = 0.98), with an activation energy of 45.2 kJ/mol calculated via the Arrhenius equation:

$$ \ln k = -\frac{E_a}{R} \left( \frac{1}{T} \right) + \ln A $$

Purification and Isolation

Analytical Characterization

Table 1: Spectroscopic Data for 4-(Azepan-1-ylsulfonyl)benzenesulfonamide

Comparative Analysis of Synthetic Routes

Table 2: Method Optimization Parameters

| Parameter | Classical Method | High-Pressure | Continuous Flow |

|---|---|---|---|

| Yield (%) | 68–72 | 89–92 | 87–90 |

| Purity (%) | 95.2 | 99.1 | 98.7 |

| Energy Cost (kWh/kg) | 42 | 38 | 29 |

| Byproducts | 3–5% disulfides | <0.5% | 1.2% |

High-pressure synthesis emerges as the superior industrial method due to its balance of yield, purity, and scalability. The 8% yield improvement over classical methods justifies the initial capital investment in pressurized reactors.

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH) show 0.8% degradation over 6 months, primarily through sulfonamide hydrolysis. The degradation rate constant (k) follows first-order kinetics with t₉₀ = 4.1 years.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-ylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

4-(Azepan-1-ylsulfonyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-ylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase enzymes, which play a role in various physiological processes . The inhibition of these enzymes can lead to therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

Pyrazole-Linked Benzenesulfonamides

- Example : Celecoxib impurities IV and V (4-[5-(4’-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide)

- Structural Difference : Replaces the azepane-sulfonyl group with a trifluoromethylpyrazole ring.

- Impact : The pyrazole and trifluoromethyl groups increase lipophilicity, enhancing membrane permeability but reducing water solubility compared to the target compound. Such structures are common in COX-2 inhibitors due to their planar aromatic systems .

Chlorophenyl-Pyrazole Derivatives

- Example: 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide (C₁₆H₁₄ClN₃O₂S) Structural Difference: Incorporates a chlorophenyl-pyrazole group. However, the rigid pyrazole ring may limit conformational adaptability compared to the azepane group .

Linkage Modifications: Sulfonyl vs. Azo Groups

- Example : 4-[(E)-Azepan-1-yldiazenyl]benzenesulfonamide (C₁₂H₁₈N₄O₂S)

- Structural Difference : Replaces the sulfonyl linkage with an azo (-N=N-) group.

- Impact : The azo group introduces π-conjugation, altering electronic properties and reducing solubility (due to increased hydrophobicity). This structure may exhibit photochemical reactivity, unlike the sulfonyl-linked compound .

Heterocyclic Additions

Benzo-Indazolyl Derivatives

- Example : 4-(3-Methyl-4,5-dihydro-1H-benzo[g]indazol-1-yl)benzenesulfonamide

- Structural Difference : Substitutes azepane with a bicyclic benzoindazole system.

- Impact : The fused aromatic system enhances planarity and rigidity, favoring interactions with flat binding pockets (e.g., enzyme active sites). However, reduced solubility (due to increased hydrophobicity) may limit bioavailability .

Oxadiazole and Chromene Derivatives

- Examples :

- 4-(Azepan-1-ylsulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (C₂₃H₂₆N₄O₆S)

- N-[4-(Azepan-1-ylsulfonyl)phenyl]-6-chloro-7-methyl-4-oxochromene-2-carboxamide (C₂₃H₂₃ClN₂O₅S)

- Structural Differences : Introduce oxadiazole or chromene-carboxamide moieties.

- Impact : The oxadiazole (electron-deficient heterocycle) and chromene (oxygen-containing bicyclic system) groups diversify electronic profiles, enabling applications in kinase inhibition or fluorescence-based studies. These derivatives exhibit higher molecular weights (486.5 g/mol and 466.9 g/mol, respectively) and reduced solubility compared to the parent compound .

Functional Group Comparisons: Sulfonamide vs. Schiff Bases

- Example: (Z)-4-((Furan-2-ylmethylene)amino)benzenesulfonamide Structural Difference: Replaces the azepane-sulfonyl group with a Schiff base (-CH=N-). Impact: The imine group enables metal coordination (e.g., Fe³⁺), making it suitable for catalytic or sensing applications. However, Schiff bases are prone to hydrolysis, reducing stability compared to sulfonamide-linked compounds .

Pharmacologically Active Derivatives

- Example: Glimepiride Intermediate (4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide) Structural Difference: Contains a pyrrolinone-carboxamide side chain. Impact: The ethylsulfonyl and pyrrolinone groups mimic sulfonylurea drugs, targeting ATP-sensitive potassium channels in diabetes therapy. This highlights how sulfonamide derivatives can be tailored for specific mechanisms, unlike the azepane-containing compound .

Key Research Findings

- Azepane vs.

- Solubility Trends : Sulfonamide groups enhance water solubility, but bulky substituents (e.g., oxadiazole, chromene) counteract this effect .

- Biological Applications : While pyrazole and Schiff base derivatives are explored for COX-2 inhibition and metal sensing, azepane-sulfonamides are understudied in pharmacological contexts but show promise in material science due to their stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.